8-Fluoro-2-oxo-2H-chromene-4-carboxylic acid
CAS No.:
Cat. No.: VC15968607
Molecular Formula: C10H5FO4
Molecular Weight: 208.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H5FO4 |
|---|---|
| Molecular Weight | 208.14 g/mol |
| IUPAC Name | 8-fluoro-2-oxochromene-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H5FO4/c11-7-3-1-2-5-6(10(13)14)4-8(12)15-9(5)7/h1-4H,(H,13,14) |
| Standard InChI Key | NNBHCPLAHAKKSL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)F)OC(=O)C=C2C(=O)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The molecular structure of 8-fluoro-2-oxo-2H-chromene-4-carboxylic acid (C₁₀H₅FO₄) features a bicyclic chromene core with three distinct functional groups:
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Fluorine at the 8-position, enhancing electronegativity and influencing intermolecular interactions.
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Ketone at the 2-position, contributing to resonance stabilization and reactivity.
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Carboxylic acid at the 4-position, enabling salt formation and hydrogen bonding.
Comparative analysis with analogues like 8-fluoro-2-oxo-2H-chromene-3-carboxylic acid reveals that the positional isomerism of the carboxylic acid group significantly alters electronic distribution and solubility profiles.
Crystallographic and Spectroscopic Data
While crystallographic data for the 4-carboxylic acid variant remains unreported, infrared (IR) and nuclear magnetic resonance (NMR) spectra for related compounds suggest:
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IR: Strong absorption bands near 1700 cm⁻¹ (C=O stretch of ketone and carboxylic acid) and 1250 cm⁻¹ (C-F stretch).
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¹H NMR: Deshielded aromatic protons adjacent to the fluorine atom (δ 7.2–7.8 ppm) and a singlet for the chromene ring proton (δ 6.3–6.5 ppm).
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 8-fluoro-2-oxo-2H-chromene-4-carboxylic acid is hypothesized to follow routes analogous to those of its 3-carboxylic acid isomer :
Challenges in Purification
The polar carboxylic acid group complicates isolation, necessitating techniques like:
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Recrystallization from ethanol-water mixtures.
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Column chromatography using silica gel and ethyl acetate/hexane eluents .
Physicochemical and Biochemical Properties
Solubility and Stability
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Solubility: High solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited in water (≈2 mg/mL at 25°C).
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Stability: Degrades above 200°C, with susceptibility to photodegradation under UV light .
Biological Activity
While direct studies on 8-fluoro-2-oxo-2H-chromene-4-carboxylic acid are lacking, structurally related compounds exhibit:
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Anticancer Effects: Inhibition of monocarboxylate transporters (MCT1/MCT4), disrupting lactate shuttling in cancer cells.
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Antimicrobial Activity: Disruption of bacterial DNA gyrase and fungal cytochrome P450 enzymes.
Research Gaps and Future Directions
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Synthetic Optimization: Development of one-pot methodologies to improve yield and reduce purification steps.
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Biological Screening: Evaluation of MCT inhibition efficacy and pharmacokinetics in vivo.
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Material Science Applications: Exploration as a ligand in metal-organic frameworks (MOFs) for catalytic uses.
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